![molecular formula C7H6ClFO B1586404 4-Chloro-3-fluorobenzyl alcohol CAS No. 202925-10-8](/img/structure/B1586404.png)
4-Chloro-3-fluorobenzyl alcohol
Overview
Description
4-Chloro-3-fluorobenzyl alcohol is a chemical compound with the empirical formula C7H6ClFO . It has a molecular weight of 160.57 . It is available in solid form and also as a liquid .
Molecular Structure Analysis
The SMILES string of 4-Chloro-3-fluorobenzyl alcohol is OCc1ccc(Cl)c(F)c1 . The InChI is 1S/C7H6ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 .Physical And Chemical Properties Analysis
4-Chloro-3-fluorobenzyl alcohol is a solid and also available in liquid form . It has a molecular weight of 160.57 .Scientific Research Applications
Nanotechnology
In nanotechnology, 4-Chloro-3-fluorobenzyl alcohol could be used to modify the surface of nanoparticles. This modification can improve the solubility, stability, and functionality of nanoparticles, which is crucial for their application in drug delivery and diagnostic imaging.
Each of these applications leverages the unique chemical properties of 4-Chloro-3-fluorobenzyl alcohol , demonstrating its versatility and importance in scientific research across multiple disciplines. The compound’s ability to participate in various chemical reactions and its role as a building block in the synthesis of more complex molecules underscore its value in advancing scientific knowledge and technological development .
Safety and Hazards
The safety information for 4-Chloro-3-fluorobenzyl alcohol indicates that it is dangerous. The hazard statements include H318, which means it causes serious eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Mode of Action
Benzyl alcohols can undergo various reactions, including nucleophilic substitution and oxidation . The presence of the chlorine and fluorine atoms on the benzyl alcohol may influence its reactivity and interaction with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-fluorobenzyl alcohol . Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with biological targets.
properties
IUPAC Name |
(4-chloro-3-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAFLVNESBTMPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378592 | |
Record name | 4-Chloro-3-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluorobenzyl alcohol | |
CAS RN |
202925-10-8 | |
Record name | 4-Chloro-3-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202925-10-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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